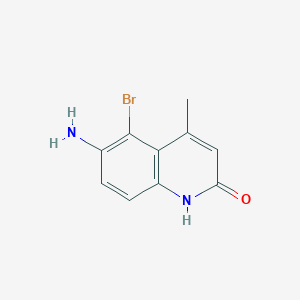
6-Amino-5-bromo-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-bromo-4-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: 4-methylquinoline.
Bromination: Bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Introduction of the amino group at the 6-position using a suitable amine source under specific conditions.
Cyclization: Formation of the quinolin-2(1H)-one ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolin-2(1H)-one derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of reduced quinoline derivatives.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 5-substituted quinoline derivatives.
Scientific Research Applications
6-Amino-5-bromo-4-methylquinolin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinolin-2(1H)-one: Lacks the bromine and methyl substituents.
5-Bromo-4-methylquinolin-2(1H)-one: Lacks the amino group.
4-Methylquinolin-2(1H)-one: Lacks both the amino and bromine substituents.
Uniqueness
6-Amino-5-bromo-4-methylquinolin-2(1H)-one is unique due to the presence of all three substituents, which could confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
6-amino-5-bromo-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-8(14)13-7-3-2-6(12)10(11)9(5)7/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
XGPGIDFQIBEDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




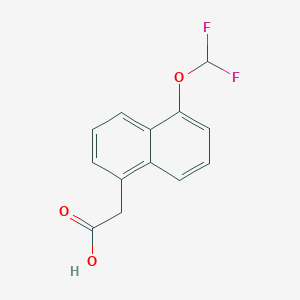

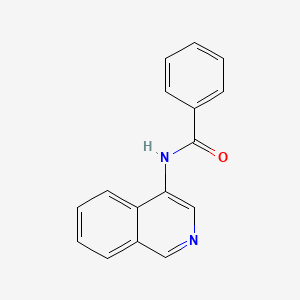
![7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11860955.png)
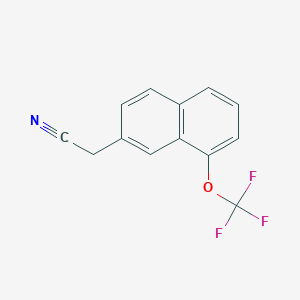
![5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860972.png)
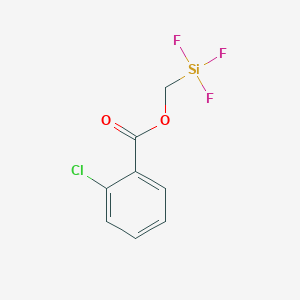


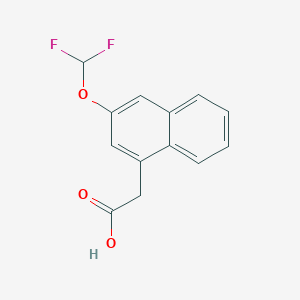
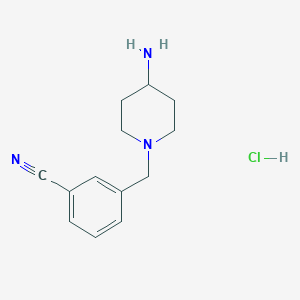
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
